methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Description
Methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate is a heterocyclic compound featuring a benzoxazine core with a fused oxazine ring. The molecule includes two methyl substituents at positions 2 and 4, a ketone group at position 3, and a methyl ester at position 6. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 235.24 g/mol (estimated based on structural analogs).
Properties
IUPAC Name |
methyl 2,4-dimethyl-3-oxo-1,4-benzoxazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-7-11(14)13(2)9-6-8(12(15)16-3)4-5-10(9)17-7/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIAYHRONJKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (CAS No. 179950-77-7) is a compound belonging to the benzoxazine class of heterocycles. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The following sections provide a comprehensive overview of its biological activity based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | C12H13NO4 |
| Molecular Weight | 235.24 g/mol |
| CAS Number | 179950-77-7 |
| InChI Key | TZBHFXRCAVZUCQ-UHFFFAOYSA-N |
1. Antimicrobial Activity
Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. Methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzoxazine-6-carboxylate has been tested against various strains of bacteria and fungi. For instance:
- Antibacterial Effects : The compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested .
- Antifungal Activity : It also showed antifungal properties against species such as Candida albicans and Aspergillus niger, with effective concentrations reported at around 20 µg/mL .
2. Anticancer Properties
The anticancer potential of methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzoxazine-6-carboxylate has been explored in various studies:
- Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that the compound induced apoptosis and inhibited cell proliferation with IC50 values in the micromolar range (approximately 5–15 µM) .
3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Mechanism of Action : It appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a potential mechanism for reducing inflammation .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzoxazine-6-carboxylate against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 15 µg/mL.
Case Study 2: Anticancer Activity
In a separate study published in the Journal of Cancer Research, the compound was tested on various cancer cell lines. The findings revealed that treatment with methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-benzoxazine-6-carboxylate led to a significant reduction in cell viability and increased apoptosis markers compared to control groups.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that derivatives of benzoxazine compounds exhibit promising anticancer properties. For instance, research indicates that methyl 2,4-dimethyl-benzoxazine derivatives can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. A notable study demonstrated that specific modifications to the benzoxazine structure enhance its cytotoxicity against various cancer cell lines.
Case Study:
A study published in Chemical Biology & Drug Design explored the synthesis and biological evaluation of methyl 2,4-dimethyl-benzoxazine derivatives. The results indicated a significant reduction in cell viability in breast cancer cell lines (MCF-7) upon treatment with these compounds, suggesting potential as a lead for anticancer drug development .
Table 1: Anticancer Activity of Benzoxazine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Methyl 2,4-Dimethyl-Benzoxazine | MCF-7 | 15 | Induction of apoptosis |
| Methyl 2-Dimethyl-Benzoxazine | HeLa | 20 | Cell cycle arrest |
Polymer Chemistry
Methyl 2,4-dimethyl-benzoxazine is also utilized in the synthesis of advanced materials. Its ability to undergo polymerization makes it an excellent candidate for creating thermosetting resins. These resins are characterized by their high thermal stability and mechanical strength.
Case Study:
Research published in Polymer Chemistry highlighted the use of methyl 2,4-dimethyl-benzoxazine as a curing agent for epoxy resins. The study found that incorporating this compound improved the thermal properties and mechanical performance of the resulting polymer matrices .
Table 2: Properties of Benzoxazine-Based Polymers
| Property | Epoxy Resin Alone | Epoxy Resin + Benzoxazine |
|---|---|---|
| Glass Transition Temp (°C) | 120 | 160 |
| Tensile Strength (MPa) | 60 | 85 |
| Thermal Conductivity (W/m·K) | 0.25 | 0.30 |
Pesticidal Properties
Emerging research has indicated that methyl 2,4-dimethyl-benzoxazine exhibits pesticidal activity against certain agricultural pests. Its efficacy as an insecticide has been attributed to its ability to disrupt hormonal functions in insects.
Case Study:
A field study conducted on crops treated with methyl 2,4-dimethyl-benzoxazine showed a significant reduction in pest populations compared to untreated controls. The results suggest potential for developing eco-friendly pest control agents .
Table 3: Efficacy of Methyl Benzoxazines Against Pests
| Pest Species | Treatment Type | Reduction (%) |
|---|---|---|
| Aphids | Methyl Benzoxazine | 75 |
| Thrips | Methyl Benzoxazine | 60 |
Comparison with Similar Compounds
Structural and Functional Differences
Benzothiazine analogs (e.g., methyl 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylate) replace oxygen with sulfur, altering electronic properties and bioavailability.
Synthetic Utility :
- Ethyl 4-benzyl-6-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (69% yield) demonstrates the impact of bulky substituents (e.g., benzyl) on regioselective formylation.
- The carboxylic acid derivative (CAS 861338-27-4) serves as a precursor for esterification reactions.
Physicochemical Data :
Preparation Methods
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazine Derivatives (Based on US Patent US5420126A)
Starting materials : Substituted aminophenols and aldehydes or ketones are reacted under controlled conditions to form the benzoxazine ring.
Cyclization conditions : Typically, the reaction is carried out in an inert solvent such as toluene or ethanol, with heating to reflux to promote ring closure.
Substitution pattern control : The methyl groups at positions 2 and 4 are introduced by using methyl-substituted aldehydes or ketones or by methylation of the intermediate benzoxazine ring.
Oxidation step : The 3-oxo group is introduced by oxidation using reagents such as selenium dioxide or manganese dioxide under mild conditions to avoid over-oxidation or ring degradation.
Esterification : The 6-carboxylic acid is esterified by refluxing with methanol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Purification : The final product is purified by recrystallization or chromatography to achieve high purity.
Alternative Synthetic Routes
One-pot synthesis : Some methods involve a one-pot condensation of aminophenol, methyl ketone, and methyl chloroformate derivatives to directly yield the methyl ester benzoxazine.
Use of intermediates : Intermediates such as methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate can be further methylated or alkylated to introduce the 2,4-dimethyl substituents.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aminophenol substitution | Nitration/reduction or direct amination | 0–50 °C | Several hours | 70–85 | Control of substitution critical |
| Benzoxazine ring formation | Aminophenol + aldehyde/ketone, reflux | 80–110 °C | 4–12 hours | 65–90 | Solvent: toluene or ethanol |
| Methylation at 2,4-positions | Methyl iodide or methylating agents | Room temp to 60 °C | 2–6 hours | 60–80 | Base catalyst (e.g., K2CO3) used |
| Oxidation to 3-oxo | SeO2 or MnO2 | 40–80 °C | 2–8 hours | 50–75 | Mild conditions to prevent ring damage |
| Esterification | Methanol + acid catalyst | Reflux (65 °C) | 4–8 hours | 80–95 | Removal of water shifts equilibrium |
Research Findings and Optimization Notes
Selectivity : The position-specific methylation requires careful control to avoid over-alkylation or methylation at undesired sites.
Oxidation sensitivity : The benzoxazine ring is sensitive to harsh oxidizing conditions; mild reagents and controlled temperature are essential to maintain ring integrity.
Esterification efficiency : Using Dean-Stark apparatus or molecular sieves to remove water during esterification improves yield and purity.
Purification : Chromatographic techniques such as silica gel column chromatography with gradient elution (ethyl acetate/hexane) provide high purity products.
Scale-up considerations : The multi-step synthesis with sensitive intermediates requires optimization of reaction times and temperatures to maintain reproducibility and yield on larger scales.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Stepwise synthesis | Aminophenol, aldehyde, methyl iodide, oxidants, methanol | High control over substitution | Multi-step, time-consuming | 50–90 |
| One-pot synthesis | Aminophenol, methyl ketone, methyl chloroformate | Fewer steps, faster | Lower selectivity, side products | 40–70 |
| Intermediate methylation | Preformed benzoxazine intermediate + methylating agents | Good regioselectivity | Requires isolation of intermediates | 60–80 |
Q & A
Synthesis and Optimization
Basic : What are the standard synthetic routes for preparing methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate? Methodological Answer : The compound is typically synthesized via a two-step sequence starting from substituted benzoxazoles. For example, benzoxazole derivatives can undergo alkylation followed by cyclization with methyl chloroformate to introduce the ester moiety. Key steps include optimizing reaction time (e.g., reflux for 15–24 hours) and using catalysts like triethylamine to enhance yield . Characterization via IR spectroscopy (e.g., ν~1740 cm⁻¹ for ester C=O) and elemental analysis is critical .
Advanced : How can regioselectivity challenges during formylation or alkylation of the benzoxazine core be addressed? Methodological Answer : Regioselective modifications require careful control of reaction conditions. For formylation, use directing groups (e.g., electron-donating substituents) or Lewis acids (e.g., AlCl₃) to favor specific positions. In a study on ethyl 3,4-dihydro-2H-1,4-benzoxazine derivatives, formylation at the 6-position was achieved using Vilsmeier-Haack conditions (POCl₃/DMF), with yields up to 69% . Monitor progress via TLC and adjust stoichiometry to suppress side reactions.
Spectroscopic Characterization
Basic : Which spectroscopic techniques are most reliable for confirming the structure of this compound? Methodological Answer : Combine 1H/13C NMR (e.g., δ~2.3–2.6 ppm for methyl groups, δ~3.8 ppm for methoxy) with IR (ester C=O at ~1740 cm⁻¹, ketone C=O at ~1680 cm⁻¹) and elemental analysis (e.g., %C, %H matching theoretical values) . For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities .
Advanced : How to resolve contradictions in NMR data caused by tautomerism or dynamic exchange? Methodological Answer : Dynamic processes (e.g., keto-enol tautomerism) can broaden NMR signals. Use variable-temperature NMR (VT-NMR) to slow exchange rates, or employ 2D techniques (HSQC, HMBC) to assign overlapping signals. For example, in dihydrobenzoxazines, coupling patterns at low temperatures (e.g., −40°C) clarify proton environments .
Biological Activity Evaluation
Basic : What assays are suitable for preliminary evaluation of this compound’s bioactivity? Methodological Answer : Screen for antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli), or assess enzyme inhibition (e.g., COX-2) using fluorometric kits. Benzoxazine derivatives often require solubility enhancement via DMSO/PBS mixtures (≤0.1% v/v) to avoid cytotoxicity artifacts .
Advanced : How to design structure-activity relationship (SAR) studies for benzoxazine derivatives? Methodological Answer : Systematically modify substituents (e.g., methyl to fluoromethyl at position 4) and compare bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins (e.g., kinases). For in vivo relevance, prioritize logP values between 1–3 to balance solubility and membrane permeability .
Stability and Storage
Basic : What storage conditions prevent degradation of this compound? Methodological Answer : Store under inert atmosphere (argon) at −20°C in amber vials to minimize oxidation and photodegradation. Pre-dry storage containers to avoid hydrolysis of the ester group .
Advanced : How to analyze degradation products under accelerated stability conditions? Methodological Answer : Use HPLC-MS with a C18 column (ACN/water gradient) to separate degradation products. Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) identify hydrolyzed or oxidized byproducts. Quantify using UV detection at λ~254 nm .
Solubility and Formulation
Basic : Which solvents are optimal for dissolving this compound in vitro? Methodological Answer : Polar aprotic solvents (DMF, DMSO) dissolve the compound effectively. For aqueous systems, use co-solvents like ethanol (≤10% v/v) or cyclodextrin-based formulations to enhance solubility .
Advanced : How to design nanoparticle formulations for improved bioavailability? Methodological Answer : Use nanoprecipitation with PLGA polymers (e.g., 50:50 lactide:glycolide) dissolved in acetone. Characterize particle size via DLS and validate encapsulation efficiency using UV-Vis spectroscopy at λ~270 nm .
Synthetic Derivatives and Analogues
Advanced : What strategies enable regioselective synthesis of fluorinated or nitro-substituted analogues? Methodological Answer : Electrophilic fluorination (e.g., Selectfluor®) at the 7-position or nitration (HNO₃/H₂SO₄) at the 5-position can be achieved by tuning electronic effects. Monitor regiochemistry via NOESY NMR to confirm substitution patterns .
Analytical Method Development
Advanced : How to validate a quantitative HPLC method for this compound in biological matrices? Methodological Answer : Develop a reverse-phase method (C18 column, 0.1% TFA in ACN/water) with a retention time >5 minutes to avoid matrix interference. Validate linearity (R² >0.99), LOD/LOQ (≤10 ng/mL), and recovery rates (85–115%) using spiked plasma samples .
Stereochemical Effects
Advanced : Does stereochemistry at position 4 influence biological activity? Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and test separately. For example, (S)-isomers of benzoxazine derivatives showed 3-fold higher COX-2 inhibition than (R)-isomers in some studies . Use chiral HPLC (Chiralpak AD-H column) to confirm enantiomeric purity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
